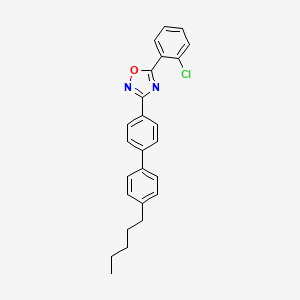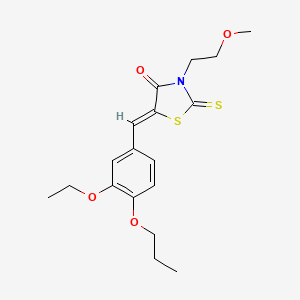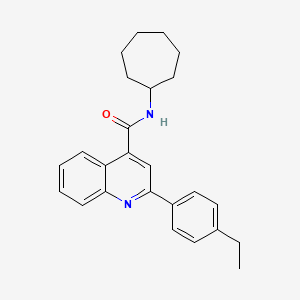
5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole
描述
5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole, commonly known as CPO or PBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPO is a type of fluorescent dye that is widely used in various fields of research, including biology, chemistry, and material science. In
作用机制
The mechanism of action of CPO is based on its unique fluorescent properties. CPO absorbs light at a specific wavelength and then emits light at a longer wavelength. This process is known as fluorescence. The intensity of fluorescence depends on the concentration of CPO and the properties of the surrounding environment. CPO can be used to monitor changes in the environment, such as changes in pH, temperature, and ion concentration.
Biochemical and Physiological Effects:
CPO has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that CPO is not approved for human consumption and should only be used in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of CPO is its high sensitivity and selectivity for biological molecules. It can detect molecules at very low concentrations, making it a valuable tool in biological research. Another advantage is its ease of use and compatibility with various experimental conditions. However, CPO has some limitations, including its limited solubility in water and its susceptibility to photobleaching, which can limit its use in long-term experiments.
未来方向
There are numerous future directions for the use of CPO in scientific research. One potential direction is the development of new biosensors for the detection of diseases and environmental pollutants. Another direction is the use of CPO in the development of new materials with unique optical and electronic properties. Additionally, CPO can be used to study the dynamics of biological processes, such as protein-protein interactions and enzymatic reactions. Overall, the unique properties of CPO make it a valuable tool in various fields of scientific research.
科学研究应用
CPO has a wide range of scientific research applications due to its unique fluorescent properties. It is commonly used as a fluorescent probe to detect biological molecules such as proteins, nucleic acids, and lipids. CPO has also been used in the development of biosensors for the detection of diseases and environmental pollutants. In chemistry, CPO is used as a fluorescence marker to study the reaction kinetics and mechanisms of chemical reactions. Moreover, CPO has been used in the field of material science to develop new materials with unique optical and electronic properties.
属性
IUPAC Name |
5-(2-chlorophenyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24-27-25(29-28-24)22-8-5-6-9-23(22)26/h5-6,8-17H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPPZZGQRLULSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide](/img/structure/B4748795.png)
![methyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748801.png)
![N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4748804.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4748806.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4748812.png)

![3-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4748834.png)

![11-(4-ethoxyphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4748844.png)
![5-(2,4-dichlorobenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748846.png)
![3-{5-[1-(3-nitrophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4748869.png)